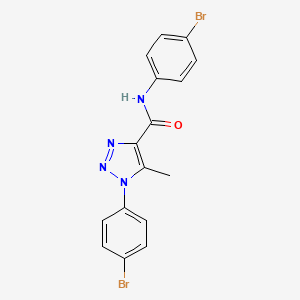

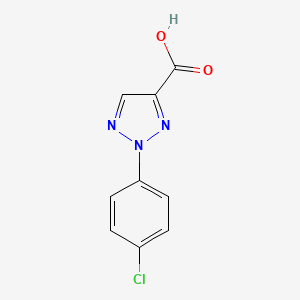

N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-N,1-Bis(4-bromophenyl)methanimine” is a chemical compound with the molecular formula C13H9Br2N . It has an average mass of 339.025 Da and a monoisotopic mass of 336.910156 Da .

Synthesis Analysis

A variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields (58–72%) .Molecular Structure Analysis

The crystal structure of the title compound, C13H9Br2N [systematic name: (E)-N,1-bis(4-bromophenyl)methanimine], is a second polymorph (Form II) crystallizing in the orthorhombic space group Pccn .Chemical Reactions Analysis

The Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids has been investigated .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 105-108 °C .Applications De Recherche Scientifique

Triflamidomethyl and Oxymethyl Derivatives of 1,2,3-triazoles

This research explores the reactions of some 1,2,3-triazoles with formaldehyde and triflamide, leading to the creation of derivatives with potential applications in chemical synthesis and pharmaceuticals. It highlights the diverse chemical reactivity of 1,2,3-triazole derivatives, suggesting possible uses for "N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" in similar contexts (Shainyan & Meshcheryakov, 2015).

Chemistry and Biological Evaluation of Triazolopyrimidine Derivatives

This study involves the synthesis of novel triazolopyrimidine derivatives containing an isopropyl group. The synthesized compounds were assessed for their antibacterial and antifungal activities, demonstrating the potential for triazole derivatives in medicinal chemistry (Chauhan & Ram, 2019).

Antimicrobial Agents Based on 1,2,3-triazole Carboxamides

A primary discovery identified 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. These compounds showed selective action against pathogens without significant impact on human cell viability, indicating the potential for "N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" in developing new antimicrobial drugs (Pokhodylo et al., 2021).

DNA Methylation Inhibitors

Bis-1,2,4-triazoles with various linkers were synthesized and shown to inhibit the level of methylation of tumor DNA. This indicates a potential application in cancer research and treatment, suggesting that similar structures, including "N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide," could be explored for their effects on DNA methylation and cancer therapy (Dilanyan et al., 2020).

Synthesis and Antimicrobial Screening

The synthesis and antimicrobial screening of triazole derivatives highlight their potential as antimicrobial agents. This aligns with the possible applications of "N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" in developing new antimicrobial compounds (Morabia, 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

“N,1-bis(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide” could potentially interact with proteins or enzymes that have affinity for its structural components. For instance, the triazole ring is known to interact with cytochrome P450 enzymes .

Mode of Action

The compound might bind to its target protein or enzyme, causing a change in its conformation or activity. This could lead to an alteration in the biochemical pathway in which the target is involved .

Biochemical Pathways

Depending on the specific target of the compound, various biochemical pathways could be affected. For instance, if the compound targets a cytochrome P450 enzyme, it could influence the metabolism of other drugs or endogenous compounds .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors such as its size, polarity, and the presence of functional groups. For instance, the presence of the triazole ring might influence its metabolic stability .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from altered cell signaling to changes in cell metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

N,1-bis(4-bromophenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Br2N4O/c1-10-15(16(23)19-13-6-2-11(17)3-7-13)20-21-22(10)14-8-4-12(18)5-9-14/h2-9H,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHVAKBVCOWIDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Br2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(3,4-dimethoxyphenethyl)-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B2628040.png)

![Methyl 2-amino-2-[3-(4-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2628044.png)

![2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid](/img/structure/B2628046.png)

![[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine hydrochloride](/img/structure/B2628047.png)

![N-(2-fluorophenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2628049.png)

![3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2628050.png)

![N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2628059.png)